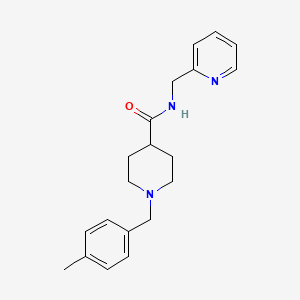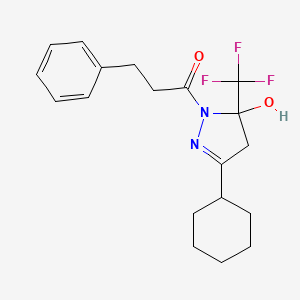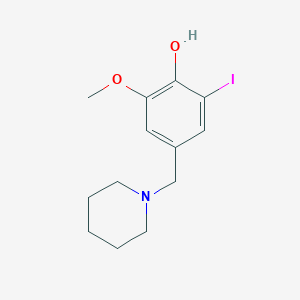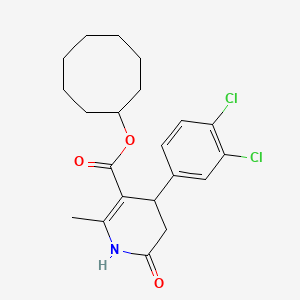
2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and material science. This compound is a derivative of benzodioxole, which is a heterocyclic organic compound that contains two fused benzene rings with a dioxole ring.
Applications De Recherche Scientifique
2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have reported its activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. Additionally, this compound has been shown to possess antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate involves the inhibition of tubulin polymerization, which is a critical process for cell division and proliferation. This compound binds to the colchicine site of tubulin, which prevents the formation of microtubules and disrupts the normal cell cycle progression. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, while in vivo studies have demonstrated its efficacy in inhibiting tumor growth in animal models. Additionally, this compound has been shown to possess low toxicity and good bioavailability, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate in lab experiments include its high potency against cancer cells, low toxicity, and good bioavailability. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to investigate its long-term effects and potential side effects.
Orientations Futures
There are several future directions for the research and development of 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate. One direction is to explore its potential applications in combination therapy with other anticancer agents to enhance its efficacy and reduce potential side effects. Another direction is to investigate its potential applications in other fields, such as material science and nanotechnology. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
The synthesis of 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate involves several steps, including the reaction of 2-chloro-6-fluorobenzyl alcohol with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity. This method has been optimized by several researchers to improve the efficiency and scalability of the synthesis process.
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c16-11-2-1-3-12(17)10(11)7-19-15(18)9-4-5-13-14(6-9)21-8-20-13/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIPSRJHOLTNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarbaldehyde](/img/structure/B4930582.png)
![N-1-naphthyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4930590.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B4930596.png)

![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)
![3-(1,3-benzodioxol-5-yl)-5-[(6-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930612.png)

![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)

![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)
![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)


![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930692.png)